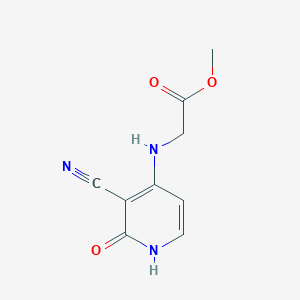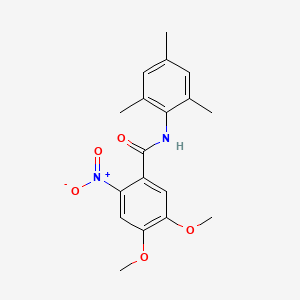
methyl N-(3-cyano-2-oxo-1,2-dihydro-4-pyridinyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Methyl N-(3-cyano-2-oxo-1,2-dihydro-4-pyridinyl)glycinate" is a chemical compound with potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure has attracted attention for the study of its synthesis, properties, and reactions.
Synthesis Analysis
The synthesis of related pyridinyl compounds often involves multi-step reactions, including methods like 1,3-dipolar cycloaddition reactions and intramolecular cyclization. For instance, Konda et al. (1999) and Konda-Yamada et al. (2005) describe the efficient synthesis of (pyrrolidin-2-ylidene)glycinates using intramolecular 1,3-dipolar cycloaddition of azide and olefin as key reactions (Konda et al., 1999); (Konda-Yamada et al., 2005).
Molecular Structure Analysis
The molecular structure of pyridinyl derivatives is characterized by their aromatic ring and the attached functional groups. Studies like that of Gerhardt & Bolte (2015) have analyzed the crystal structures of related compounds, revealing how functional groups influence molecular conformation and intermolecular interactions (Gerhardt & Bolte, 2015).
Chemical Reactions and Properties
Pyridinyl compounds undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. The study by Moore et al. (2010) demonstrates how pyridinone derivatives can form complexes with lanthanides, indicating a broad range of chemical reactivity and potential for forming new compounds (Moore et al., 2010).
Physical Properties Analysis
The physical properties of pyridinyl derivatives, like solubility and crystal structure, are influenced by their molecular arrangement and functional groups. Studies like that of Dobbin et al. (1993) offer insights into how the structure affects hydrogen bonding and other physical characteristics (Dobbin et al., 1993).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are essential for understanding the applications of pyridinyl compounds. Research by Nitta et al. (2005) on pyridinophane derivatives provides a basis for understanding the dynamic properties and structural characteristics, which are crucial for predicting the behavior of related compounds (Nitta et al., 2005).
Propiedades
IUPAC Name |
methyl 2-[(3-cyano-2-oxo-1H-pyridin-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-15-8(13)5-12-7-2-3-11-9(14)6(7)4-10/h2-3H,5H2,1H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQACFMAFJLHQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C(=O)NC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorophenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5633841.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]acetamide](/img/structure/B5633848.png)
![(4-bromophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5633855.png)




![3-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5633903.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5633910.png)
![2,8-dimethylpyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine-1,9(2H,8H)-dione](/img/structure/B5633913.png)
![2-[2-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]-2-oxo-N-phenylacetamide](/img/structure/B5633919.png)
![N'-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-N-benzyl-N-methylsulfamide](/img/structure/B5633931.png)

